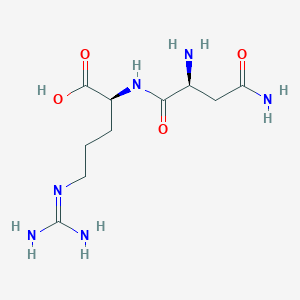
H-Asn-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Asn-Arg-OH, also known as Asparagine-Arginine, is a dipeptide composed of the amino acids asparagine and arginine. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the synthesis of longer peptide chains and has applications in various scientific research areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: H-Asn-Arg-OH is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino group of each amino acid is protected by the Fmoc group, which is removed by a base such as piperidine .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
H-Asn-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or antihypertensive properties.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .
Vergleich Mit ähnlichen Verbindungen
H-Gly-Arg-OH (Glycine-Arginine): Similar in structure but with glycine instead of asparagine.
H-Asn-Lys-OH (Asparagine-Lysine): Similar but with lysine instead of arginine.
H-Asn-Arg-NH2 (Asparagine-Arginine-Amide): Similar but with an amide group instead of a carboxyl group
Uniqueness: H-Asn-Arg-OH is unique due to the presence of both asparagine and arginine, which allows for specific interactions and functionalities not found in other dipeptides. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
2478-01-5 |
|---|---|
Molekularformel |
C10H20N6O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1 |
InChI-Schlüssel |
NPDLYUOYAGBHFB-WDSKDSINSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
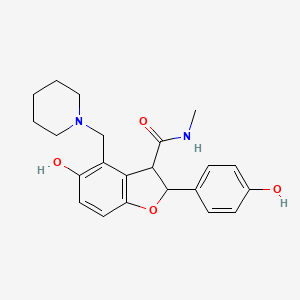
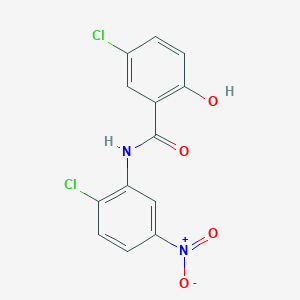
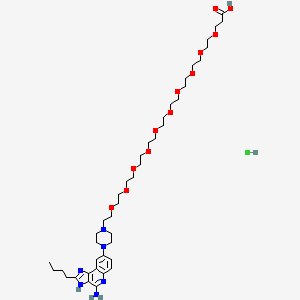
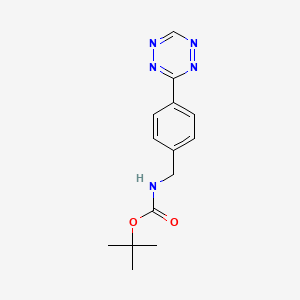
![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)
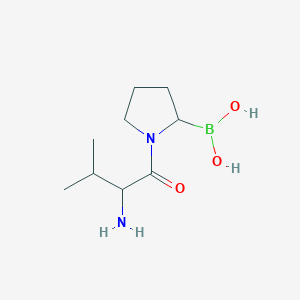
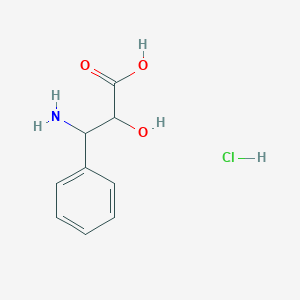
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
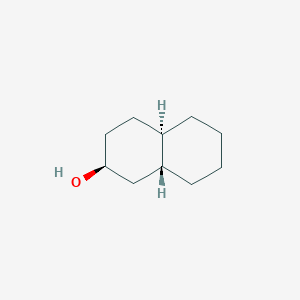
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
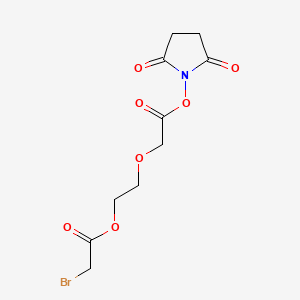
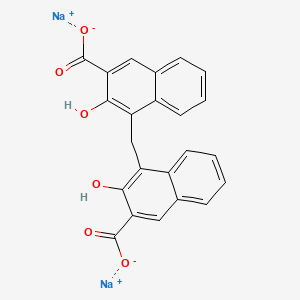
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
